4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride

Medicinal Chemistry Process Chemistry Building Block Procurement

Scaling amide couplings with the free base (CAS 701264-00-8) introduces stoichiometry errors from variable protonation. 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride resolves this with defined salt stoichiometry. • Direct-use HCl salt-bypasses pre-neutralization in amide coupling & reductive amination workflows • Validated scaffold: TBK1/IKKε inhibitor patents (US8969335); PRMT5 inhibitor MRTX1719 (IC₅₀ 978 nM) • Multi-supplier with batch-specific QC (NMR, HPLC, GC)-enables primary/backup supply chain for IND-enabling synthesis

Molecular Formula C8H8ClFN2
Molecular Weight 186.61 g/mol
CAS No. 1354963-08-8
Cat. No. B1526089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride
CAS1354963-08-8
Molecular FormulaC8H8ClFN2
Molecular Weight186.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)CN.Cl
InChIInChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,5,11H2;1H
InChIKeyJRAJZEDEPYPARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-3-fluorobenzonitrile HCl: Procurement-Grade Characterization


4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride (CAS 1354963-08-8) is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₈H₈ClFN₂ and a molecular weight of 186.61 g/mol . It belongs to the class of fluorobenzonitrile building blocks, specifically a 3-fluoro-4-(aminomethyl)benzonitrile derivative supplied as the hydrochloride salt. The compound is commercially available at a standard purity of 95% from multiple established suppliers including Sigma-Aldrich (Ambeed), Bidepharm, ChemScene, Biosynth, and CymitQuimica, with batch-specific quality documentation (NMR, HPLC, GC) available . Its structural features—a primary aminomethyl group at the para position relative to the nitrile and a fluorine atom at the meta position—make it a versatile intermediate for medicinal chemistry applications, particularly as a precursor for kinase inhibitor scaffolds, tetrazine-based imaging agents, and thrombin inhibitor pharmacophores .

1
Building block format: Pre-protonated HCl salt enables direct use in aqueous amide coupling and reductive amination without in-situ acid activation.
2
Regioisomeric identity: 3-fluoro,4-aminomethyl pattern provides a specific lipophilicity window and electronic profile for kinase inhibitor and tetrazine-based imaging agent scaffolds. Data to verify: Supplier QC documentation (NMR, HPLC) confirms regioisomeric purity.
3
Supply chain robustness: Available from multiple suppliers with batch-specific QC traceability, supporting backup supply chain qualification for IND-enabling synthesis. Source review: Supplier specification sheets indicate standard 95% purity across multiple vendors.

Why Generic Substitution Fails for 4-(Aminomethyl)-3-fluorobenzonitrile HCl


Within the fluorobenzonitrile building block family, seemingly minor structural variations—the position of the fluorine atom, the salt form (free base vs. hydrochloride), or the absence of fluorine—produce measurable differences in reactivity, physicochemical properties, and downstream synthetic outcomes. The hydrochloride salt (CAS 1354963-08-8) cannot be directly substituted with the free base (CAS 701264-00-8) without adjusting stoichiometry and reaction conditions, as the protonated amine exhibits different nucleophilicity, solubility (aqueous solubility ~1.22 mg/mL for the HCl salt ), and solid-state stability . Regioisomeric substitution (e.g., 4-(aminomethyl)-2-fluorobenzonitrile HCl, CAS 1187927-96-3, or 3-(aminomethyl)-4-fluorobenzonitrile HCl, CAS 1354951-19-1) alters the electronic environment of both the aminomethyl and nitrile groups, affecting coupling efficiency, directing effects in further functionalization, and the pharmacokinetic properties of any derived bioactive molecule [1]. The non-fluorinated analog 4-(aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) lacks the metabolic stabilization and lipophilicity modulation conferred by the fluorine atom, resulting in fundamentally different ADME profiles for downstream products . These differences are not cosmetic; they are quantifiable and consequential for procurement decisions.

Salt form mismatch
The free base (CAS 701264-00-8) exhibits different nucleophilicity, lower aqueous solubility, and higher susceptibility to atmospheric CO₂ absorption, which may shift reaction stoichiometry and reduce coupling efficiency.
Regioisomer profile shift
2-fluoro or 4-fluoro regioisomers alter the electronic environment of both the amine and nitrile groups; downstream ADME profiles and coupling reactivity may not transfer directly.
De-fluorinated analog limitations
The non-fluorinated analog (CAS 15996-76-6) lacks the metabolic stabilization and lipophilicity modulation of the C-F bond; CYP-mediated oxidation liability may differ significantly.

4-(Aminomethyl)-3-fluorobenzonitrile HCl: Comparator Evidence


Aqueous Solubility Advantage of the Hydrochloride Salt

The hydrochloride salt form (CAS 1354963-08-8, MW 186.61) demonstrates substantially improved aqueous solubility compared to the free base (CAS 701264-00-8, MW 150.15). The HCl salt has a computed aqueous solubility of 1.22 mg/mL (Log S ESOL = -2.18, classified as 'Soluble') , while the free base exhibits lower solubility consistent with its higher computed LogP of 1.86 . This 18.5 Da molecular weight difference reflects the stoichiometric incorporation of HCl, which also converts the primary amine (pKa ~8-9 predicted for benzylamines) to the ammonium chloride, enhancing water solubility and enabling direct use in aqueous coupling reactions without additional acid activation steps. The HCl salt is a solid at ambient temperature with defined storage conditions (sealed in dry, 2-8°C) , whereas the free base is a liquid or low-melting solid prone to oxidation and carbonate formation upon atmospheric exposure.

Aqueous solubility advantage
Reported comparison
HCl salt: 1.22 mg/mL (Log S -2.18). Free base: limited solubility (LogP 1.86).
Solubility shift
Supports direct use in aqueous coupling without pre-activation.
Data to verify: Computed solubility models; vendor-reported physical state.
Medicinal Chemistry Process Chemistry Building Block Procurement

Lipophilicity and Ionization Profiles of Fluoro Regioisomers

The target compound (3-fluoro,4-aminomethyl substitution) exhibits a consensus Log P of 1.41 , which is measurably different from its regioisomer 3-(aminomethyl)-4-fluorobenzonitrile (Log P = 1.10 [1]). This ~0.3 log unit difference in lipophilicity translates to an approximately 2-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability and protein binding of derived compounds. The distribution coefficient at physiological pH further differentiates these isomers: the 4-fluoro regioisomer shows LogD (pH 7.4) = -0.35, indicating near-equal partitioning [1], while the target 3-fluoro isomer's positioning places the electron-withdrawing fluorine meta to the aminomethyl group, modulating the amine's basicity differently. The 2-fluoro regioisomer (CAS 1187927-96-3) introduces steric hindrance adjacent to the aminomethyl group, reducing nucleophilic reactivity in coupling reactions .

Lipophilicity regioisomer shift
Cross-study comparable
Target LogP 1.41 vs. 4-fluoro regioisomer LogP 1.10. ΔLogP ≈ 0.31.
Target more lipophilic
A ~2-fold partition difference may alter membrane permeability context for derived compounds.
Computed consensus LogP; experimental LogD validation may be required.
Medicinal Chemistry SAR Studies Fluorine Chemistry Physicochemical Profiling

Metabolic Stability Enhancement by Fluorine Substitution

The presence of the fluorine atom at the 3-position of 4-(aminomethyl)-3-fluorobenzonitrile hydrochloride (MW 186.61) differentiates it from the non-fluorinated analog 4-(aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6, MW 168.62) . The 18 Da mass increase reflects single F-for-H substitution. Fluorine incorporation at the meta position relative to the aminomethyl group is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that position, as aryl C-H bonds adjacent to electron-withdrawing groups are common sites of hydroxylation . Additionally, the C-F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) provides thermal and metabolic stability, while the fluorine atom's electronegativity withdraws electron density from the aromatic ring, reducing π-π stacking with CYP enzymes and modulating the pKa of the benzylic amine (predicted pKa ~8.04 for the free base) [1]. The non-fluorinated analog lacks these protective features entirely, making direct substitution inadvisable for programs where metabolic stability is a critical parameter.

Metabolic stability by fluorine
Class-level inference
C3-F substitution blocks CYP-mediated oxidation; ΔMW = 18 Da vs. non-fluorinated analog.
Pre-installed fluorine may reduce metabolic soft-spot risk in lead optimization.
Class-level medicinal chemistry inference; microsomal stability data not provided.
Drug Metabolism Pharmacokinetics Fluorine Scan ADME Optimization

Patent Pedigree: Kinase Inhibitor and Imaging Applications

4-(Aminomethyl)-3-fluorobenzonitrile (free base, CAS 701264-00-8) and its hydrochloride salt appear in multiple patent families as a key synthetic intermediate. F. Hoffmann-La Roche AG cited it at Page 64 of WO2004/048335 A2 , and AstraZeneca AB cited it in WO2007/069986 A1 at pages 74-75 . More recently, derivatives incorporating the 4-(aminomethyl)-3-fluorobenzonitrile scaffold have been claimed in patents for tetrazine compounds for in vivo PET imaging (WO2020108720A1) [1] and in PRMT5 inhibitors exemplified by MRTX1719, which contains the 3-fluoro-4-substituted benzonitrile core and demonstrates IC₅₀ = 978 nM against PRMT5 enzyme [2]. In contrast, the non-fluorinated analog and alternative regioisomers do not appear with comparable frequency in issued pharmaceutical patents, suggesting the 3-fluoro,4-aminomethyl substitution pattern is specifically privileged for patentable medicinal chemistry space.

Patent pedigree
Reported comparison
Target cited in ≥3 pharma patents; scaffold in PRMT5 inhibitor (IC₅₀ 978 nM). Non-fluorinated analog: 0 patent citations identified.
Documented patent presence supports scaffold privilege and synthetic route validation.
Patent database search; scope may not be exhaustive for all jurisdictions.
Kinase Inhibitors PET Imaging Tetrazine Chemistry Patent-Linked Procurement

Purity Specification and Batch QC Traceability

The hydrochloride salt is supplied at a standardized 95% purity by multiple vendors including Bidepharm (batch-specific NMR, HPLC, GC reports) , Sigma-Aldrich/Ambeed , and ChemScene . This contrasts with the free base form (CAS 701264-00-8), which some suppliers offer at 97% purity but with fewer QC documentation options and higher lot-to-lot variability due to the free amine's propensity for oxidation and carbonate formation. The 95% specification for the HCl salt is consistently achieved across suppliers, with the MDL number MFCD20502021 and InChIKey JRAJZEDEPYPARN-UHFFFAOYSA-N providing unambiguous compound identity verification . The HCl salt's solid physical form also enables more accurate weighing and reduces shipping-related degradation compared to liquid or low-melting free base forms of regioisomeric aminomethyl fluorobenzonitriles.

Batch QC traceability
Specification review
95% purity standard; solid form; ≥4 suppliers with batch-specific NMR, HPLC, GC reports.
Multi-vendor supply
Batch-specific QC supports reproducible synthetic procedures and GLP-adjacent research traceability.
Supplier specification sheets; lot-to-lot variability should be independently verified.
Quality Control Procurement Compliance Analytical Chemistry Batch Traceability

4-(Aminomethyl)-3-fluorobenzonitrile HCl: Application Scenarios


Fluorine SAR for Kinase Inhibitor Libraries

When constructing kinase inhibitor libraries where fluorine position systematically varies (3-fluoro vs. 4-fluoro vs. 2-fluoro), 4-(aminomethyl)-3-fluorobenzonitrile hydrochloride provides the 3-fluoro,4-aminomethyl regioisomer with a consensus LogP of 1.41 [1]. This specific substitution pattern has been validated in TBK1/IKKε inhibitor patents (US8969335) and PRMT5 inhibitor programs (MRTX1719 scaffold, IC₅₀ = 978 nM) [2]. The HCl salt form enables direct use in amide coupling and reductive amination without pre-neutralization, simplifying parallel synthesis workflows.

¹⁸F-Tetrazine PET Imaging Precursor

The compound serves as a precursor for tetrazine-based PET imaging agents as described in WO2020108720A1 [1]. The 3-fluoro substitution pattern provides the optimal electronic environment for tetrazine formation from the nitrile group, while the aminomethyl handle allows for subsequent conjugation to targeting vectors. The hydrochloride salt's aqueous solubility (1.22 mg/mL) facilitates the aqueous reaction conditions typically required for bioorthogonal conjugation chemistry, and the solid form's stability under inert atmosphere storage ensures reproducible radiochemical yields.

Fluorinated Building Block Scale-Up with Traceability

For process chemistry groups scaling amide bond-forming reactions beyond gram quantities, the HCl salt's solid physical form and defined storage conditions (sealed in dry, 2-8°C) [1] provide superior handling and weighing accuracy compared to liquid or hygroscopic free base alternatives. The compound's availability from multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC) enables qualification of a primary and backup supply chain—a critical requirement for IND-enabling synthesis where starting material traceability is audited by regulatory agencies.

Standardized Building Block for Fragment-Based Discovery

The compound is commercially positioned as a 'versatile small molecule scaffold' [1] with computational descriptors (TPSA = 49.81 Ų, H-bond donors = 1, H-bond acceptors = 2, rotatable bonds = 1) that make it an ideal fragment-sized building block (MW 186.61, within the Rule of Three for fragment libraries). Its single primary amine and single nitrile provide two orthogonal reactive handles for library diversification via amide formation and tetrazole/oxadiazole heterocycle synthesis, respectively, while the fluorine atom serves as a sensitive ¹⁹F NMR probe for protein-ligand binding studies.

Application
Selection Property
Validation Focus
Kinase inhibitor fluorine SAR
3-fluoro,4-aminomethyl regioisomer identity
Regioisomer-specific LogP and target engagement in kinase panel assays
Tetrazine-based PET imaging precursor
HCl salt aqueous solubility and solid-state stability
Reproducible radiochemical yields under bioorthogonal conjugation conditions
IND-enabling synthesis scale-up
Multi-supplier batch QC traceability
Starting material traceability audit and backup supply chain qualification
Fragment-based library design
Rule-of-Three compliant scaffold with dual orthogonal handles
¹⁹F NMR protein-ligand binding studies and heterocycle diversification efficiency

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